Fmoc-Cpg-OH

Overview

Description

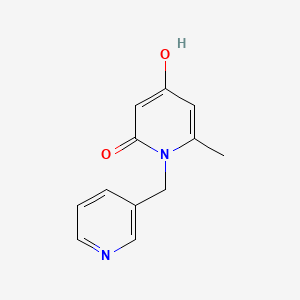

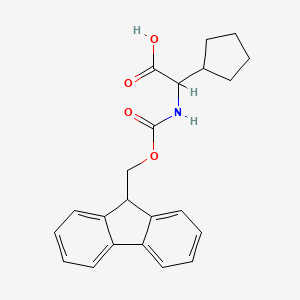

Fmoc-Cpg-OH is a compound with the molecular weight of 365.43 and the molecular formula of C22H23NO4 . It is also known as (2S)-cyclopentyl {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid . The Fmoc group is a base-labile protecting group used in organic synthesis . Fmoc-Cpg-OH has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-Cpg-OH is complex, with the Fmoc group contributing to its aromaticity and hydrophobicity . This structure promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-Cpg-OH is a solid substance . It has a molecular weight of 365.43 and a molecular formula of C22H23NO4 .Scientific Research Applications

1. Self-Supporting Hydrogels for Biomedical Applications

- Application Summary: Fmoc-derivatized cationic hexapeptides are used to create self-supporting hydrogels, which have potential applications in biomedicine, such as drug delivery and diagnostic tools for imaging .

- Methods of Application: The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

- Results/Outcomes: Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Fmoc-Diphenylalanine Hydrogels

- Application Summary: Fmoc-Diphenylalanine is used to create hydrogels, which are tri-dimensional materials with a non-Newtonian flow behaviour formed by networks able to encapsulate high amounts of water or other biological fluids . These hydrogels are suitable for different biomedical applications .

- Methods of Application: The final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behaviour in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .

- Results/Outcomes: Fibrillary structures of Fmoc-FF-OH showed an ultrastructure and dimensions extremely similar to the amyloid fibrils .

3. pH-Controlled Ambidextrous Gelation

- Application Summary: An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This is significant among gelators and demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .

- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behaviour in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .

- Results/Outcomes: Fmoc-K (Fmoc) exhibits several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

4. Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces

- Application Summary: An acid-modulated strategy for novel peptide microarray production on biosensor interfaces is reported . A controlled pore glass (CPG) is used as a support for solid-phase peptide synthesis (SPPS) to implement a chemistry that can be performed at the interface of multiple field effect transistor (FET) sensors .

- Methods of Application: The viability of CPG-based SPPS by the Fmoc/tBu strategy, the most widely used for current (batchwise) applications, was tested . A long chain alkylamino-functionalized CPG (LCAA-CPG) support was derivatized with an Fmoc rink-amide linker .

5. Fibrillary Structures of Fmoc-FF-OH

- Application Summary: Fibrillary structures of Fmoc-FF-OH showed an ultrastructure and dimensions extremely similar to the amyloid fibrils .

- Methods of Application: The Fmoc-FF dipeptide is one of the most studied ultra-short peptides for hydrogel (HG) preparation .

- Results/Outcomes: The fibrillary structures of Fmoc-FF-OH could potentially be used in the study of amyloid fibrils and related diseases .

Safety And Hazards

properties

IUPAC Name |

2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)